molecular formula C15H11BrFNO3 B2751653 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 553673-99-7

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B2751653
CAS No.: 553673-99-7
M. Wt: 352.159
InChI Key: XKQZEQBMSUHTOS-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features a bromo-substituted phenoxy group and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formylation: The addition of a formyl group to the bromo-substituted phenoxy compound.

    Amidation: The reaction of the formylated compound with 4-fluoroaniline to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

    Oxidation: The major product would be 2-(4-bromo-2-carboxyphenoxy)-N-(4-fluorophenyl)acetamide.

    Reduction: The major product would be 2-(4-bromo-2-hydroxyphenoxy)-N-(4-fluorophenyl)acetamide.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide depends on its specific application. In biochemical assays, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(4-bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(4-bromo-2-nitrophenoxy)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both a bromo-substituted phenoxy group and a fluorophenylacetamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZEQBMSUHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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